1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
Overview
Description
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 209.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Piperidine Derivatives
Research by Vervisch et al. (2010) demonstrates the conversion of 2-(2-cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines were used for synthesizing stereodefined piperidine derivatives, showcasing their importance in chemical synthesis (Vervisch et al., 2010).
Potential in Fluorescent Probes for DNA Detection
A study by Perin et al. (2011) focused on the synthesis of novel benzimidazo[1,2-a]quinolines substituted with piperidine. These compounds were investigated as potential fluorescent probes for DNA detection, indicating the role of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride in creating novel DNA detection methods (Perin et al., 2011).
Applications in Organic Chemistry and Medicinal Chemistry
Bararjanian et al. (2010) conducted a study where piperidine was used in a three-component reaction for the synthesis of 2-aminopyrimidinones, which are important in organic and medicinal chemistry (Bararjanian et al., 2010).
Development of Anticancer Agents
El-Agrody et al. (2020) explored the synthesis of pyrano[3,2-c]chromene derivatives using piperidine as a catalyst. These compounds exhibited significant in vitro anticancer activity, indicating the potential of this compound in developing new anticancer agents (El-Agrody et al., 2020).
Synthesis of Heterocyclic Compounds
Pratap et al. (2007) reported the synthesis of triazaphenalenes and pyrimidines using piperidine-1-carbonitrile, demonstrating the chemical's versatility in synthesizing various heterocyclic compounds (Pratap et al., 2007).
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMSKIKYADWREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603033 | |
Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111041-03-3 | |
Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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